1-ブロモノナン-6,6,7,7-d4

説明

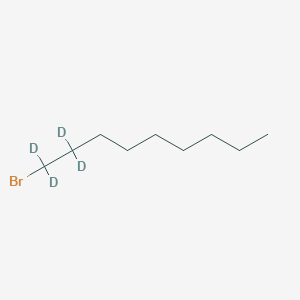

1-Bromononane-6,6,7,7-d4 is a deuterium-labeled derivative of 1-bromononane. This compound is particularly valuable in scientific research due to its unique isotopic labeling, which involves the substitution of hydrogen atoms with deuterium atoms. This isotopic labeling is useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study molecular structures and reaction mechanisms.

科学的研究の応用

1-Bromononane-6,6,7,7-d4 has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds.

Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled molecules in biological systems.

Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is used in the development of new materials and in quality control processes for the detection of impurities.

準備方法

Synthetic Routes and Reaction Conditions

1-Bromononane-6,6,7,7-d4 can be synthesized through the bromination of nonane-6,6,7,7-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 1-Bromononane-6,6,7,7-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

1-Bromononane-6,6,7,7-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines.

Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).

Reduction Reactions: The compound can be reduced to nonane-6,6,7,7-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

Major Products

Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.

Elimination: The major product is typically an alkene.

Reduction: The major product is nonane-6,6,7,7-d4.

作用機序

The mechanism of action of 1-Bromononane-6,6,7,7-d4 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, allowing researchers to study molecular structures and reaction pathways. In mass spectrometry, the isotopic labeling helps in the identification and quantification of compounds by providing unique mass signatures.

類似化合物との比較

Similar Compounds

1-Bromononane: The non-deuterated version of 1-Bromononane-6,6,7,7-d4, used in similar applications but without the benefits of isotopic labeling.

1-Bromononane-9,9,9-d3: Another deuterium-labeled derivative with deuterium atoms at different positions, used for similar analytical purposes.

Uniqueness

1-Bromononane-6,6,7,7-d4 is unique due to its specific isotopic labeling at the 6,6,7,7 positions, which provides distinct advantages in NMR and mass spectrometry analyses. This specific labeling allows for more precise studies of molecular interactions and reaction mechanisms compared to other similar compounds.

生物活性

1-Bromononane-6,6,7,7-d4 is a deuterated alkyl bromide with potential applications in biological research. This compound has garnered interest due to its isotopic labeling, which can be instrumental in pharmacokinetic studies and metabolic tracing. Below is a detailed overview of its biological activity, including relevant data tables and case studies.

1-Bromononane-6,6,7,7-d4 has the following chemical properties:

- Molecular Formula : C9H19Br

- Molecular Weight : 203.16 g/mol

- CAS Number : 1219805-44-3

The biological activity of 1-Bromononane-6,6,7,7-d4 primarily involves its role as a tracer in metabolic studies. Its deuterated nature allows for enhanced detection and quantification in various biological matrices. The bromine atom facilitates nucleophilic substitution reactions, which can be exploited in synthetic organic chemistry to create derivatives that may exhibit specific biological activities.

Pharmacokinetics

Recent studies have utilized 1-Bromononane-6,6,7,7-d4 as a stable isotope label to investigate the pharmacokinetics of related compounds. For instance:

- Study on Nitro-fatty Acids : In a study evaluating the bio-elimination of 10-Nitro Oleic Acid (NO2-OA), 1-Bromononane-6,6,7,7-d4 was used as a starting material to trace metabolic pathways in animal models. The results indicated that the compound could effectively track the distribution and metabolism of NO2-OA in adipose tissue compartments .

Data Table: Biological Activity Overview

Case Study 1: Metabolic Tracing in Rats

In a controlled study involving rats, researchers administered 10-NO2-OA labeled with 1-Bromononane-6,6,7,7-d4 to assess its metabolic fate. The study demonstrated that the compound could be traced effectively through various tissues over time, providing insights into its bioavailability and elimination pathways .

Case Study 2: Synthesis of Derivatives

Another investigation focused on synthesizing derivatives of 1-Bromononane-6,6,7,7-d4 for potential therapeutic applications. These derivatives were tested for their interaction with specific enzymes and receptors involved in cancer pathways. Preliminary results suggested that some derivatives exhibited promising inhibitory effects on cancer cell proliferation .

特性

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310548 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-44-8 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。